molecular formula C20H24ClN3O4S B6493474 4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897611-14-2

4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6493474
CAS No.: 897611-14-2
M. Wt: 437.9 g/mol
InChI Key: NZUHEDSTNTYJDW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked via an ethyl sulfonyl bridge to a piperazine ring substituted with a 2-methoxyphenyl moiety. This structure combines a sulfonamide linker with a piperazine scaffold, a design commonly associated with central nervous system (CNS) receptor targeting, particularly serotonin (5-HT) and dopamine receptors . The sulfonyl group enhances metabolic stability compared to carbonyl or alkyl linkers, while the 2-methoxyphenyl substituent on piperazine may influence receptor subtype selectivity .

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-5-3-2-4-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHEDSTNTYJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Piperazine Substituent Linker Type Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound 2-Methoxyphenyl Sulfonyl ethyl 477.93* Chlorobenzamide, sulfonamide Not reported
18F-FCWAY () 2-Methoxyphenyl Ethyl carboxamide 460.50 Fluorocyclohexane, pyridyl Not reported
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide () Phenyl Carbonyl ethyl 357.84 Chlorobenzamide, carbonyl Not reported
4-Chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzamide () 2-Fluorophenyl Carbonyl ethyl 375.83 Chlorobenzamide, carbonyl Not reported
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () 2-Methoxyphenyl Ethyl 461.52 Nitrobenzamide, pyridyl Not reported

*Calculated based on molecular formula C₂₀H₂₂ClN₃O₄S.

Key Observations :

  • Substituents on the piperazine ring (e.g., 2-methoxyphenyl vs. phenyl or fluorophenyl) modulate receptor affinity. For instance, 2-methoxyphenyl derivatives show preferential binding to 5-HT₁A receptors .
  • The 4-chlorobenzamide group is a common motif in CNS ligands, contributing to hydrophobic interactions with receptor pockets .

Pharmacological Targeting

Serotonin 5-HT₁A Receptor Affinity

  • 18F-FCWAY (): A fluorinated analogue with a pyridyl group, used as a PET radioligand for 5-HT₁A receptors. Its defluorination in vivo was mitigated by miconazole, enhancing brain uptake .
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): Structural similarity to the target compound but includes a nitro group, which may reduce metabolic stability compared to the chloro substituent.
  • The target compound’s 2-methoxyphenyl-piperazine moiety aligns with known 5-HT₁A pharmacophores, suggesting comparable or superior binding affinity .

Dopamine Receptor Interactions

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (): A dichlorophenyl-piperazine derivative with demonstrated selectivity for dopamine D3 receptors. The absence of a sulfonyl group in this compound highlights the target molecule’s unique pharmacokinetic profile .

Physicochemical and Metabolic Properties

  • Metabolic Stability : Sulfonamide linkers are less prone to hydrolysis than esters or amides, as seen in 18F-FCWAY, which required miconazole to inhibit cytochrome P450-mediated defluorination .
  • Melting Points : Compounds in with similar benzamide-piperazine scaffolds exhibit melting points ranging from 190–266°C, suggesting that the target compound’s melting point may fall within this range, influenced by the sulfonyl group .

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